(pyridin-3-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}carbamate
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Overview
Description
(pyridin-3-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}carbamate is a complex organic compound that features a pyridine ring, a pyrazole ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (pyridin-3-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}carbamate typically involves multi-step organic reactions. One common route includes the formation of the pyridine and pyrazole rings followed by the introduction of the carbamate group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, potentially forming reduced pyridine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the carbamate group, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (pyridin-3-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to interact with biological molecules makes it a valuable candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may also find applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (pyridin-3-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- (pyridin-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate
- (pyridin-4-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl]methyl}carbamate
- (pyridin-3-yl)methyl N-{[2-(1-methyl-1H-pyrazol-5-yl)pyridin-4-yl]methyl}carbamate
Uniqueness
The uniqueness of (pyridin-3-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}carbamate lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
pyridin-3-ylmethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-11-15(10-21-22)16-7-13(4-6-19-16)9-20-17(23)24-12-14-3-2-5-18-8-14/h2-8,10-11H,9,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAARRGBYMNDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)OCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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